3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid

CAS No.: 67838-90-8

Cat. No.: VC5540360

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67838-90-8 |

|---|---|

| Molecular Formula | C8H11NO2 |

| Molecular Weight | 153.181 |

| IUPAC Name | 3-(1-methylpyrrol-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-3,6H,4-5H2,1H3,(H,10,11) |

| Standard InChI Key | XSAZQIFVNCTKEU-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C1CCC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

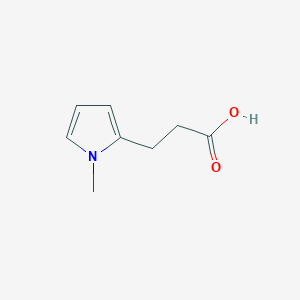

The compound consists of a 1-methylpyrrole moiety linked to a propanoic acid group at the 2-position of the heterocycle (Figure 1). The pyrrole ring contributes aromatic stability, while the methyl group at the 1-position and the carboxylic acid at the terminus of the three-carbon chain introduce steric and electronic modifications.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 67838-90-8 |

| Boiling Point | Not reported |

| Solubility | Soluble in polar solvents (e.g., methanol, water) |

The carboxylic acid group confers water solubility, enabling its use in aqueous reaction conditions .

Synthesis and Optimization

Catalytic Hydrogenation Route

A widely cited synthesis involves the hydrogenation of a precursor unsaturated compound. Luo et al. (2010) reported the reduction of 3-(1-methyl-1H-pyrrol-2-yl)propenoic acid using 10% palladium on activated carbon () under hydrogen gas () in methanol at 20°C for 2 hours . The reaction proceeds with a yield of 7.4 g (quantitative yield not specified), highlighting the efficiency of catalytic hydrogenation for saturating α,β-unsaturated systems.

Reaction Conditions:

-

Catalyst: 10%

-

Solvent: Methanol

-

Temperature: 20°C

-

Pressure: 760.051 Torr

-

Duration: 2 hours

This method avoids harsh reagents, making it suitable for acid-sensitive substrates .

Alternative Synthetic Pathways

The enantioselective synthesis of pyrrole derivatives, as described by Stark et al. (2016), provides context for precursor preparation . For instance, pyrrole-2-carboxaldehyde intermediates are synthesized via Vilsmeier-Haack formylation using and in dichloroethane (DCE). Subsequent aldol condensation with ketones in basic ethanol yields α,β-unsaturated ketones, which can be hydrogenated to propanoic acid derivatives .

Table 2: Comparative Synthesis Strategies

Applications in Medicinal Chemistry

Role in Drug Discovery

The compound serves as a building block for pharmacologically active molecules. Luo et al. (2010) utilized it in the synthesis of kinase inhibitors, underscoring its utility in modifying electronic profiles and solubility of drug candidates .

Industrial and Research Relevance

Scalability Challenges

While laboratory-scale syntheses are well-established, industrial production requires optimization for cost and safety. Continuous-flow hydrogenation and solvent recycling are potential areas for innovation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume